Ethyl 2-(fluoromethyl)isonicotinate
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Overview
Description
Ethyl 2-(fluoromethyl)isonicotinate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol This compound is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and a fluoromethyl group is substituted at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(fluoromethyl)isonicotinate typically involves the reaction of isonicotinic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form ethyl isonicotinate. The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(fluoromethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of fluorinated derivatives .
Scientific Research Applications
Ethyl 2-(fluoromethyl)isonicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(fluoromethyl)isonicotinate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The fluoromethyl group may enhance the compound’s binding affinity or alter its metabolic stability .
Comparison with Similar Compounds
Ethyl 2-(fluoromethyl)isonicotinate can be compared with other similar compounds, such as:
Ethyl isonicotinate: Lacks the fluoromethyl group, which may result in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its physical and chemical properties.
2-(Fluoromethyl)isonicotinic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.
Properties
IUPAC Name |
ethyl 2-(fluoromethyl)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDJSYVAJRQUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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